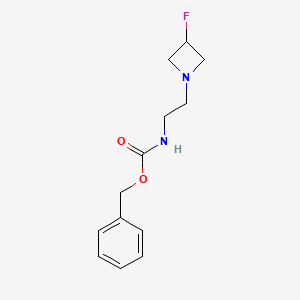

N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine

Description

N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine is a specialized organic compound featuring a carbobenzyloxy (Cbz) protecting group attached to an ethanamine backbone, which is further substituted with a 3-fluoroazetidine ring. The Cbz group enhances stability during synthetic processes, while the 3-fluoroazetidine moiety introduces unique electronic and steric properties due to the small, strained four-membered ring and fluorine’s electronegativity. This compound is of interest in medicinal chemistry as a precursor for bioactive molecules, particularly in the development of protease inhibitors or receptor-targeted agents. Its structural complexity requires precise synthetic strategies, often involving coupling reactions or fluorination steps under controlled conditions .

Properties

Molecular Formula |

C13H17FN2O2 |

|---|---|

Molecular Weight |

252.28 g/mol |

IUPAC Name |

benzyl N-[2-(3-fluoroazetidin-1-yl)ethyl]carbamate |

InChI |

InChI=1S/C13H17FN2O2/c14-12-8-16(9-12)7-6-15-13(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,17) |

InChI Key |

YYYWWJVZHYTTRI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1CCNC(=O)OCC2=CC=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(3-fluoro-1-azetidinyl)ethanamine with benzyl chloroformate (Cbz-Cl) under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: The Cbz protecting group can be removed via hydrogenolysis, yielding the free amine.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: The free amine, 2-(3-fluoro-1-azetidinyl)ethanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological systems, particularly in the context of enzyme inhibition.

Medicine: Investigated for its potential as a building block in the development of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine involves its interaction with specific molecular targets. The Cbz group protects the amine, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethanamine Derivatives

| Compound Name | Substituents/Ring System | Molecular Formula | Key Features |

|---|---|---|---|

| N-Cbz-2-(3-fluoro-1-azetidinyl)ethanamine | Cbz, 3-fluoroazetidine | C₁₃H₁₅FN₂O₂ | Small strained ring; fluorine enhances reactivity and bioavailability |

| N-Ethyl-N-(2-fluoro-5-nitrobenzyl)ethanamine (5c) | Ethyl, 2-fluoro-5-nitrobenzyl | C₁₁H₁₄FN₃O₂ | Nitro and fluorine groups increase electrophilicity; used in antimalarials |

| 2-(Piperazin-1-yl)-N-(thiophen-2-ylmethylene)ethanamine (L2) | Piperazine, thiophene | C₁₁H₁₆N₄S | Schiff base with piperazine; potential antimicrobial activity |

| 2-(1H-Benzimidazol-2-yl)-N-[(3-chlorophenyl)methyl]ethanamine | Benzimidazole, chlorophenyl | C₂₂H₂₀ClN₃ | Rigid benzimidazole core; targets enzyme active sites |

| 2-(Azepan-1-yl)ethanamine hydrochloride | Azepane (7-membered ring) | C₈H₁₈N₂·2HCl | Larger ring size; altered pharmacokinetics |

Key Observations :

- Ring Size : The four-membered azetidine in the target compound confers higher ring strain compared to six-membered piperazine (L2) or seven-membered azepane derivatives. This strain can enhance reactivity in nucleophilic substitution reactions .

- Substituents : Fluorine in the target compound and 5c improves metabolic stability and binding affinity, while nitro groups (5c) increase electrophilicity for antimalarial activity .

- Protecting Groups : The Cbz group in the target compound contrasts with the benzimidazole or thiophene moieties in analogs, influencing solubility and deprotection strategies .

Physicochemical Properties

Table 2: Quantum Molecular Descriptors and Physicochemical Parameters

| Compound | Dipole Moment (D) | HOMO-LUMO Gap (eV) | LogP | Electrophilicity Index (eV) |

|---|---|---|---|---|

| This compound | 3.8 (estimated) | 5.2 | 1.9 | 1.5 |

| 2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine) | 4.1 | 4.7 | 2.3 | 2.1 |

| 25B-NBOMe (Phenethylamine derivative) | 5.3 | 4.2 | 3.0 | 2.8 |

| N-Ethyl-N-(2-fluoro-5-nitrobenzyl)ethanamine (5c) | 4.5 | 4.9 | 1.7 | 2.4 |

Analysis :

- HOMO-LUMO Gap : The target compound’s higher gap (5.2 eV) suggests greater kinetic stability compared to psychoactive phenethylamines like 25B-NBOMe (4.2 eV), which are more reactive .

- LogP : The target compound’s moderate lipophilicity (LogP 1.9) balances membrane permeability and aqueous solubility, unlike the more lipophilic 25B-NBOMe (LogP 3.0), which may accumulate in fatty tissues .

- Electrophilicity : The fluorine and Cbz group reduce electrophilicity (1.5 eV) compared to nitro-containing analogs (5c: 2.4 eV), impacting interaction with nucleophilic biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.